3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-ol
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Overview
Description
3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-ol is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a perfluorophenylthio group, a phenyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Perfluorophenylthio Group: The perfluorophenylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Substitution with the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole in the presence of a palladium catalyst.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation of the corresponding precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the perfluorophenylthio group.
Substitution: The phenyl and perfluorophenylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogenated compounds and organometallic reagents (e.g., Grignard reagents) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, providing insights into their mechanisms of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules with industrial significance.
Mechanism of Action
The mechanism of action of 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The perfluorophenylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-4-((trifluoromethyl)thio)-1-phenyl-1H-pyrazol-5-ol
- 3-methyl-4-((perfluorobutyl)thio)-1-phenyl-1H-pyrazol-5-ol
- 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate
Uniqueness
3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-ol is unique due to the presence of the perfluorophenylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
5-methyl-4-(2,3,4,5,6-pentafluorophenyl)sulfanyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F5N2OS/c1-7-14(16(24)23(22-7)8-5-3-2-4-6-8)25-15-12(20)10(18)9(17)11(19)13(15)21/h2-6,22H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTQRRZRMSWSCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)SC3=C(C(=C(C(=C3F)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F5N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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